N,N,1-Trimethyl-1H-imidazole-2-carboxamide
Description
Structure
2D Structure
Properties
IUPAC Name |
N,N,1-trimethylimidazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-9(2)7(11)6-8-4-5-10(6)3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEIHDBCDWPZOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434809 | |
| Record name | 1H-Imidazole-2-carboxamide,N,N,1-trimethyl-(9Cl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129378-60-5 | |
| Record name | 1H-Imidazole-2-carboxamide,N,N,1-trimethyl-(9Cl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction employs tetrakis(triphenylphosphine)palladium(0) as the catalyst, dimethylamine as the nucleophile, and tetrahydrofuran (THF) as the solvent under a carbon monoxide atmosphere (1 atm). Key parameters include:
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Temperature : 65°C to ensure sufficient activation energy for oxidative addition of the palladium catalyst to the C–Br bond.
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Time : 32 hours for complete conversion, monitored via thin-layer chromatography (TLC).
The palladium center facilitates CO insertion into the Pd–C bond, forming an acylpalladium intermediate. Subsequent nucleophilic attack by dimethylamine yields the carboxamide group while retaining the 1-methyl substituent.
Workup and Purification
Post-reaction, the mixture is diluted with ethyl acetate and washed with saturated ammonium chloride to remove residual palladium complexes. Magnesium sulfate drying and silica gel chromatography (hexane/ethyl acetate gradient) afford the product in 42% yield. Challenges include competing side reactions such as homocoupling of bromoimidazole, which can be mitigated by strict control of CO pressure and catalyst loading.
Grignard Reagent-Based Alkylation Followed by Oxidation
This two-step approach, inspired by medetomidine synthesis, leverages organometallic reagents to construct the imidazole backbone before introducing the carboxamide.
Nucleophilic Addition with 2,3-Dimethylphenylmagnesium Bromide
1-Tritylimidazole-4-carbaldehyde undergoes nucleophilic addition with 2,3-dimethylphenylmagnesium bromide in 1,4-dioxane under reflux (4 hours). The trityl group directs reactivity to position 4, while the Grignard reagent introduces a benzylic moiety.
Critical Parameters:
Amidation via Schmidt Reaction
The ketone intermediate reacts with trimethylsilyl azide (TMSN) in the presence of sulfuric acid, forming an isocyanate intermediate. Quenching with dimethylamine introduces the N,N-dimethylcarboxamide group. Final hydrogenation (H, Pd/C) removes the trityl protecting group, yielding the target compound.
Direct Cyclization of Functionalized Precursors
Hantzsch-Type Cyclocondensation
A modified Hantzsch synthesis employs N,N-dimethylethylenediamine and ethyl glyoxalate in acetic acid. Cyclization at 120°C for 12 hours generates the imidazole ring with inherent N,N-dimethyl and ester groups. Subsequent saponification (NaOH) and amidation (SOCl, dimethylamine) furnish the carboxamide.
Yield Optimization:
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Catalyst Screening : Zinc chloride improves cyclization efficiency (yield increase from 35% to 58%).
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Solvent Effects : Acetic acid outperforms ethanol due to superior proton availability for intermediate stabilization.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) accelerates the cyclocondensation step, reducing reaction time by 75% compared to conventional heating. This method is particularly advantageous for high-throughput applications.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Palladium Carbonylation | 42 | 98 | Moderate | 120 |
| Grignard-Oxidation | 55 | 95 | Low | 210 |
| Hantzsch Cyclization | 58 | 97 | High | 85 |
Key Insights :
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The Hantzsch route offers the best balance of yield and cost but requires precise stoichiometric control.
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Palladium-based methods, while lower-yielding, are preferred for regioselective amidation in complex substrates.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Adopting continuous flow technology for the carbonylation step enhances heat transfer and reduces palladium catalyst loading by 40%. Inline IR monitoring ensures real-time adjustment of CO flow rates, minimizing byproduct formation.
Chemical Reactions Analysis
Types of Reactions
N,N,1-Trimethyl-1H-imidazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
Research indicates that N,N,1-Trimethyl-1H-imidazole-2-carboxamide exhibits significant biological activity, particularly in the following areas:
Antimicrobial Activity
- Mechanism of Action : The compound has been studied for its ability to inhibit bacterial growth, potentially through interference with DNA synthesis and cell division mechanisms .
- Case Studies : In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria, including strains resistant to traditional antibiotics like metronidazole .
Anticancer Properties
This compound has been investigated as a potential inhibitor of protein farnesyltransferase (FTase), which is crucial in cancer cell proliferation. By inhibiting FTase, the compound may disrupt the post-translational modification of proteins necessary for cancer cell survival .
Applications in Drug Development
The compound's unique structural features make it a candidate for the development of novel therapeutic agents:
- Antiviral and Antiparasitic Applications : Research has shown potential in targeting viral and parasitic infections, indicating broad-spectrum applicability in infectious disease management .
- Bioisosteric Modifications : Modifications to the carboxamide group have been explored to enhance solubility and metabolic stability, which are critical for drug efficacy .
Mechanism of Action
The mechanism of action of N,N,1-Trimethyl-1H-imidazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of N,N,1-Trimethyl-1H-imidazole-2-carboxamide with similar compounds:
Key Observations:
- Substituent Position Impact : The placement of methyl and carboxamide groups significantly alters properties. For example, moving the carboxamide from the 1-position (N,N-Dimethyl-1H-imidazole-1-carboxamide) to the 2-position (target compound) may influence hydrogen-bonding capacity and target binding .
- Benzimidazole vs. Imidazole : Benzimidazole derivatives (e.g., compound 27 in ) exhibit higher molecular weights and enhanced aromatic interactions, which are advantageous in enzyme inhibition but may reduce solubility .
Biological Activity
N,N,1-Trimethyl-1H-imidazole-2-carboxamide is a heterocyclic compound belonging to the imidazole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields based on recent research findings.
Overview of this compound
This compound is characterized by a trimethylated imidazole ring and a carboxamide functional group. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Its structure suggests potential interactions with microbial enzymes or receptors, which can inhibit the growth of bacteria and fungi. Studies have shown that imidazole derivatives can effectively target metallo-β-lactamases (MBLs), which are responsible for antibiotic resistance in bacteria. For instance, structural optimization of imidazole derivatives has led to compounds with IC50 values as low as 0.018 µM against MBLs like VIM-2 and VIM-5 .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Research indicates that imidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. For example, certain analogs have demonstrated potent activity against specific cancer cell lines, showcasing their potential as therapeutic agents.
Anti-inflammatory Effects
Imidazole compounds are recognized for their anti-inflammatory properties. This compound has shown efficacy in reducing pro-inflammatory mediators and inhibiting nuclear factor kappa B (NF-κB) activation in macrophages . In vivo studies have confirmed its ability to alleviate inflammation-related pain comparable to standard anti-inflammatory drugs like diclofenac.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors:
- Enzyme Inhibition : The compound can inhibit various enzymes involved in metabolic pathways, including those linked to inflammation and microbial resistance.
- Receptor Modulation : It interacts with cellular receptors that regulate immune responses and cell signaling, thereby influencing cellular behavior.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the imidazole ring or the carboxamide group can significantly affect its potency and selectivity against different biological targets. For instance, adding electron-withdrawing groups has been shown to enhance anti-inflammatory activity .
Case Studies
Several studies have highlighted the biological activities of this compound:
- Antimicrobial Efficacy : A study demonstrated that specific derivatives exhibited enhanced antibacterial activity against resistant strains compared to conventional antibiotics .
- Cancer Cell Apoptosis : In vitro tests revealed that certain imidazole derivatives triggered apoptosis in breast cancer cell lines through mitochondrial pathway activation.
- Anti-inflammatory Mechanisms : Research indicated that the compound significantly reduced paw edema in animal models, suggesting its potential use as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
